molecular formula C12H11ClFN B13505469 6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B13505469
M. Wt: 223.67 g/mol
InChI Key: GTPBODKFFJUHCC-UHFFFAOYSA-N
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Description

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that features a biphenyl structure with a fluorine atom at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves a multi-step process. One common method starts with the fluorination of biphenyl, followed by the introduction of the amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby affecting cellular pathways and processes. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-(2’-fluoro-[1,1’-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt: This compound has a similar biphenyl structure but with additional functional groups.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound features a benzoxazole ring instead of a biphenyl structure.

Uniqueness

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a fluorine atom and an amine group

Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

4-fluoro-3-phenylaniline;hydrochloride

InChI

InChI=1S/C12H10FN.ClH/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9;/h1-8H,14H2;1H

InChI Key

GTPBODKFFJUHCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)F.Cl

Origin of Product

United States

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